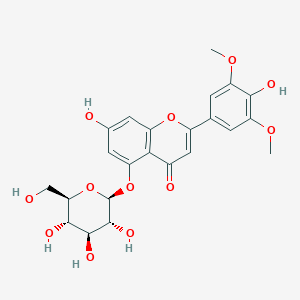

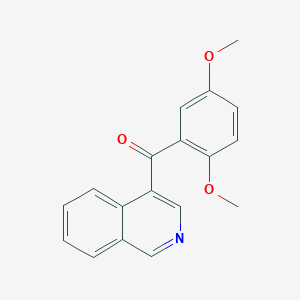

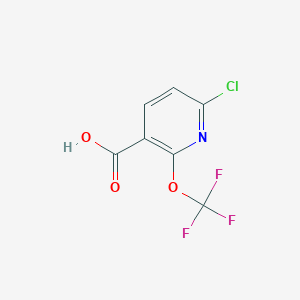

![molecular formula C16H16O3 B1422456 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid CAS No. 1258649-85-2](/img/structure/B1422456.png)

2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid

Übersicht

Beschreibung

“2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid” is a chemical compound with the CAS Number: 1258649-85-2 . Its IUPAC name is “{3-[(3-methylbenzyl)oxy]phenyl}acetic acid” and it has a molecular weight of 256.3 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Synthesis of Novel Indole-Benzimidazole Derivatives : 2-Methylindole-3-acetic acid and its derivatives were synthesized, showcasing the chemical versatility of acetic acid derivatives in creating complex heterocyclic compounds. This synthesis involved high-temperature condensation with o-phenylenediamines, indicating the potential for creating a wide array of bioactive molecules (Wang et al., 2016).

Regioselective Bromination : The study on 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrated regioselective bromination techniques, yielding insights into structural modifications and their effects on molecular properties. This research provides a basis for further functionalization of acetic acid derivatives (Guzei et al., 2010).

Antioxidant Activities : Research on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid highlighted the potential health benefits of acetic acid derivatives, especially their role in combating oxidative stress (Ren, 2004).

Natural Product Isolation : A study on the isolation of novel compounds from Turkish lichens included derivatives similar to 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid, showcasing the role of acetic acid derivatives in biodiversity and natural product chemistry (Kirmizigul et al., 2003).

Biological Applications

Antimicrobial and Antitubercular Activities : The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities, suggesting the potential for developing new antimicrobial agents (Noolvi et al., 2016).

Fluorescent Labeling in Biomedical Analysis : The study on 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, highlighted its application as a novel fluorophore for biomedical analysis. This research indicates the utility of acetic acid derivatives in developing sensitive and stable fluorescent labeling reagents (Hirano et al., 2004).

Anti-Inflammatory Drug Interaction : Research on the interaction of anti-inflammatory drugs with metal ions, including derivatives of acetic acid, provided insights into the potential therapeutic applications and the mechanistic understanding of drug action at the molecular level (Dendrinou-Samara et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid are currently unknown. This compound is a derivative of phenylacetic acid , which is known to interact with esterases in the human liver cytosol . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of phenylacetic acid, it may share some of its properties. Phenylacetic acid is known to be hydrolyzed by phenylacetate esterases found in the human liver cytosol

Biochemical Pathways

The biochemical pathways affected by this compound are not well-studied. Given its structural similarity to phenylacetic acid, it may be involved in similar metabolic pathways. Phenylacetic acid is known to be metabolized by arylesterase in plasma, and both arylesterase and carboxylesterase in liver microsomes and liver cytosol .

Eigenschaften

IUPAC Name |

2-[3-[(3-methylphenyl)methoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBZWWZZNLVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

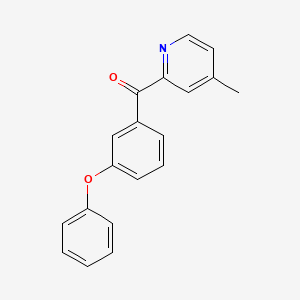

![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)

![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)